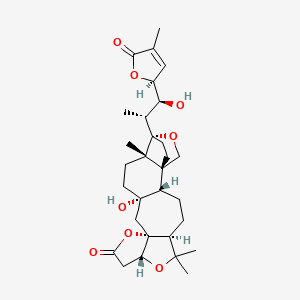

Kadcoccilactone G

Description

Kadcoccilactone G (CNP0363620) is a cycloartane-type triterpenoid isolated from Kadsura coccinea, a climbing plant native to Southeast Asia. This species is traditionally used to treat gastric ulcers, rheumatism, and dysmenorrhea . This compound belongs to the kadcoccilactone family, which comprises structurally diverse triterpenoids characterized by a lanostane-derived skeleton with modifications such as hydroxylation, lactonization, and side-chain rearrangements . It is primarily extracted from the stems and roots of K. coccinea and has been identified in metabolomic studies as a key metabolite enriched in the plant’s fruit seeds .

Properties

Molecular Formula |

C30H42O8 |

|---|---|

Molecular Weight |

530.6 g/mol |

IUPAC Name |

(1R,2S,5S,8R,12R,14S,17S,18S)-14-hydroxy-18-[(1S,2R)-1-hydroxy-1-[(2S)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-6,6,17-trimethyl-7,11,19-trioxahexacyclo[16.2.2.01,17.02,14.05,12.08,12]docosan-10-one |

InChI |

InChI=1S/C30H42O8/c1-16-12-18(36-24(16)33)23(32)17(2)30-11-9-27(15-35-30)20-7-6-19-25(3,4)37-21-13-22(31)38-29(19,21)14-28(20,34)10-8-26(27,30)5/h12,17-21,23,32,34H,6-11,13-15H2,1-5H3/t17-,18+,19+,20+,21-,23+,26+,27-,28+,29-,30+/m1/s1 |

InChI Key |

JMGKGIXAJGLKMN-OPKJVIMPSA-N |

Isomeric SMILES |

CC1=C[C@H](OC1=O)[C@H]([C@@H](C)[C@@]23CC[C@@]4([C@@]2(CC[C@]5([C@H]4CC[C@@H]6[C@]7(C5)[C@@H](CC(=O)O7)OC6(C)C)O)C)CO3)O |

Canonical SMILES |

CC1=CC(OC1=O)C(C(C)C23CCC4(C2(CCC5(C4CCC6C(OC7C6(C5)OC(=O)C7)(C)C)O)C)CO3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The isolation of Kadcoccilactone G typically involves extraction from the roots of Kadsura coccinea. The process includes solvent extraction followed by chromatographic techniques to purify the compound . Specific synthetic routes for this compound have not been extensively documented, but the general approach involves the use of organic solvents and chromatographic separation.

Industrial Production Methods: Industrial production of this compound is not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through natural extraction methods from the plant sources .

Chemical Reactions Analysis

Types of Reactions: Kadcoccilactone G undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenation reactions using reagents like bromine or chlorine can be performed under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Kadcoccilactone G has been the subject of various scientific studies due to its diverse biological activities . Some of the notable applications include:

Chemistry: Used as a reference compound in the study of triterpenoids and their chemical properties.

Mechanism of Action

The mechanism of action of Kadcoccilactone G involves its interaction with specific molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B, which plays a role in regulating insulin signaling and glucose homeostasis . Additionally, its acetylcholinesterase inhibitory activity suggests potential benefits in treating neurodegenerative conditions like Alzheimer’s disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Kadcoccilactone G is part of a broader family of triterpenoids from Kadsura spp. and related plants. Below is a detailed comparison of its structural features, distribution, and bioactivities relative to analogous compounds.

Table 1: Structural and Functional Comparison of Kadcoccilactones and Analogues

Key Structural Differences

Core Modifications :

- This compound retains an intact cycloartane skeleton, distinguishing it from seco-cycloartanes like kadcoccilactone Q and schisanlactone E .

- Unlike kadcoccilactone A (with a 28-carboxylic acid group), this compound features an acetate group at C-12, influencing its hydrophobicity .

Functional Groups: Kadcoccilactone D contains an epoxide ring absent in G, which may enhance its reactivity in RyR binding .

Stereochemistry :

- Kadcoccilactone Q’s 24-methylene group and C-12/C-13 cleavage differentiate its conformation from G’s compact structure, impacting its anti-HIV efficacy .

Pharmacological and Functional Contrasts

- Anti-Inflammatory Activity : Kadcoccilactone A and M exhibit stronger anti-inflammatory effects than G, attributed to their carboxylic acid and lactone functionalities .

- Insecticidal Potential: Both G and D bind to RyRs, but D’s epoxide group confers higher binding affinity (-8.2 kcal/mol vs. G’s -7.1 kcal/mol) .

- Anti-HIV Activity : Kadcoccilactone Q and schisanlactone E show EC50 values < 1 μg/mL, whereas G’s activity remains uncharacterized .

- Tissue-Specific Accumulation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.